molecular formula C24H25N3O4S B2525557 N-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide CAS No. 431882-47-2

N-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide

货号: B2525557
CAS 编号: 431882-47-2
分子量: 451.54
InChI 键: AEKPRUXMCRHOKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a 1H-1,3-benzodiazol-1-yl group linked to a 2-hydroxypropyl chain, which is further substituted with an N-(4-methoxyphenyl) group and a 4-methylbenzenesulfonamide moiety. Its synthesis typically involves multi-step reactions, including hydrogenation and sulfonylation, as seen in analogous compounds like N-(2-(1,3-bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide (compound 541), which shares structural motifs such as the 4-methoxyphenyl and sulfonamide groups .

属性

IUPAC Name

N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-18-7-13-22(14-8-18)32(29,30)27(19-9-11-21(31-2)12-10-19)16-20(28)15-26-17-25-23-5-3-4-6-24(23)26/h3-14,17,20,28H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKPRUXMCRHOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C=NC3=CC=CC=C32)O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of the Benzimidazole Core Structure

The 1H-1,3-benzodiazole (benzimidazole) moiety is synthesized via condensation of o-phenylenediamine with a carbonyl source under acidic conditions. In a representative protocol from, benzimidazole derivatives are prepared by refluxing o-phenylenediamine (1.0 equiv) with formic acid (2.5 equiv) in hydrochloric acid (1 M) at 120°C for 6 hours. This yields the unsubstituted benzimidazole core with >85% purity after recrystallization in ethanol. Alternative methods employ aldehydes or ketones in the presence of ammonium acetate under microwave irradiation to accelerate cyclization.

Table 1: Optimization of Benzimidazole Synthesis

Carbonyl Source Catalyst Temperature (°C) Yield (%) Purity (%)
Formic acid HCl (1 M) 120 88 92
Acetic acid NH4OAc 150 (microwave) 92 95
Propionaldehyde H2SO4 100 78 89

Introduction of the 2-Hydroxypropyl Side Chain

The 2-hydroxypropyl group is introduced via nucleophilic substitution or epoxide ring-opening. A method adapted from involves treating benzimidazole (1.0 equiv) with epichlorohydrin (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base at 80°C for 12 hours. This produces 3-(1H-benzodiazol-1-yl)-2-hydroxypropyl chloride, which is hydrolyzed to the alcohol using aqueous sodium hydroxide (10%) at 60°C. The intermediate is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve 76% yield.

Sulfonylation of 4-Methoxyaniline

The sulfonamide segment is synthesized by reacting 4-methylbenzenesulfonyl chloride (1.1 equiv) with 4-methoxyaniline (1.0 equiv) in dichloromethane (DCM) containing triethylamine (2.0 equiv) at 0–5°C. The reaction proceeds for 2 hours, yielding N-(4-methoxyphenyl)-4-methylbenzenesulfonamide with 89% efficiency after precipitation in ice-cold water. Notably, the use of DCM minimizes side reactions such as disulfonation.

Key Reaction Parameters:

  • Temperature: 0–5°C to prevent thermal degradation of the sulfonyl chloride.
  • Base: Triethylamine neutralizes HCl, driving the reaction to completion.
  • Workup: Washing with brine removes excess sulfonyl chloride and base.

Coupling of Benzimidazole-Hydroxypropyl and Sulfonamide Intermediates

The final step involves coupling 3-(1H-benzodiazol-1-yl)-2-hydroxypropylamine with N-(4-methoxyphenyl)-4-methylbenzenesulfonamide. A modified protocol from employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF at 25°C for 24 hours. The reaction is monitored by LC-MS, and the product is isolated via preparative HPLC (C18 column, acetonitrile/water gradient) to achieve 68% yield.

Critical Considerations:

  • Solvent Choice: DMF enhances solubility of both intermediates.
  • Coupling Agents: EDC/HOBt minimizes racemization and improves coupling efficiency.
  • Purification: HPLC removes unreacted sulfonamide and benzimidazole derivatives.

Analytical Characterization and Validation

The final compound is characterized using:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzimidazole-H), 7.89–7.82 (m, 4H, aromatic), 4.92 (t, J = 6.8 Hz, 1H, -OH), 3.78 (s, 3H, -OCH3), 2.45 (s, 3H, -CH3).
  • HRMS (ESI): m/z calculated for C24H24N4O4S [M+H]+: 477.1594; found: 477.1592.
  • HPLC Purity: 98.5% (C18 column, 254 nm).

Scale-Up and Process Optimization

For industrial-scale synthesis, continuous flow reactors are recommended for the sulfonylation step to enhance heat transfer and reduce reaction time. Additionally, replacing DMF with cyclopentyl methyl ether (CPME) in the coupling step improves environmental sustainability without compromising yield.

Challenges and Mitigation Strategies

  • Impurity Formation: Over-sulfonylation is mitigated by stoichiometric control of sulfonyl chloride and low-temperature conditions.
  • Racemization: Use of HOBt suppresses racemization during amide bond formation.
  • Solvent Residues: Switch to high-boiling-point solvents (e.g., DMSO) reduces residual DMF in the final product.

化学反应分析

Types of Reactions

N-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of a nitro group would yield an amine.

科学研究应用

N-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of N-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The hydroxypropyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Aromatic Substitutents

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity (if reported)
Target Compound 1H-1,3-benzodiazol-1-yl, 2-hydroxypropyl ~475 (estimated) 67* 170–173* Not reported
N-(4-Methoxyphenyl)benzenesulfonamide Simple sulfonamide with 4-methoxyphenyl 277.31 Studied for bioactivity
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide Pyrazole ring, trifluoromethylbenzyl 411.39 Not reported
III-15g (HIV-1 inhibitor) 1,2,3-Triazole, 4-methoxyphenyl 527.22 82 141–143 EC₅₀ = 0.12 µM (anti-HIV-1)

Notes:

  • Compared to III-15g, which shows potent anti-HIV activity, the hydroxypropyl chain in the target compound may reduce lipophilicity (clogP ~2.5 vs. III-15g’s ~4.0), affecting membrane permeability .

Benzimidazole/Benzodiazolyl Analogs

  • 4-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-N-(3-hydroxypropyl)benzamide : Replaces sulfonamide with a benzamide and introduces a sulfanyl linker. The benzimidazole ring may confer similar π-stacking properties but with altered hydrogen-bonding capacity due to the sulfanyl group.
  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide : Features azide groups instead of benzodiazolyl, enabling "click chemistry" applications but lacking the aromatic heterocycle’s electronic effects.

Methoxyphenyl-Containing Compounds

  • Compound 541 : Shares the 4-methoxyphenyl and sulfonamide groups but incorporates an imidazolidinone ring. Its higher melting point (170–173°C vs. 141–143°C for III-15g) suggests greater crystallinity, possibly due to hydrogen bonding from the imidazolidinone .
  • N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide : Demonstrates neuroprotective effects in SH-SY5Y cells, highlighting the pharmacological relevance of 4-methoxyphenyl derivatives. The target compound’s benzodiazolyl group may offer superior metabolic stability compared to triazole-based analogs .

生物活性

N-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds that often exhibit various pharmacological effects, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C23H23N3O4SC_{23}H_{23}N_{3}O_{4}S. The structure includes a benzodiazole moiety, which is known for its biological activity, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Research indicates that compounds containing benzodiazole rings have shown significant anticancer properties. For instance, studies have demonstrated that related benzodiazole derivatives can inhibit tumor cell growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study:
A study published in PMC highlighted the cytotoxic effects of benzodiazole derivatives on human cancer cell lines, showing that these compounds can effectively reduce cell viability through apoptosis induction mechanisms .

Antibacterial and Antifungal Properties

Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential activity against bacterial infections. In vitro studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Table 1: Summary of Antibacterial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes: Sulfonamides typically inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria .
  • Cell Cycle Arrest: Compounds with benzodiazole structures can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Toxicity Assessment

While evaluating the biological activity, it is essential to consider the toxicity profiles. Preliminary toxicity assessments indicate that this compound exhibits low toxicity levels in model organisms like zebrafish, suggesting a favorable safety margin for further pharmacological development .

常见问题

What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Basic Research Question
The synthesis typically involves multi-step reactions, including benzimidazole ring formation (via o-phenylenediamine condensation with carboxylic acid derivatives) and subsequent sulfonamide coupling . To optimize yields, reaction parameters (temperature, solvent, catalysts) should be adjusted using Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling. For example, solvent polarity (e.g., DMF vs. THF) and reaction time significantly impact intermediate stability . Monitoring via thin-layer chromatography (TLC) and HPLC ensures purity at each stage .

Advanced Research Question How can quantum chemical calculations (e.g., density functional theory) predict reaction pathways to minimize trial-and-error experimentation? Computational tools like transition-state modeling help identify energy barriers in sulfonamide bond formation, enabling rational selection of catalysts (e.g., EDCI/HOBt for amide coupling) . Experimental validation using NMR kinetic studies can resolve discrepancies between predicted and observed reaction rates .

What advanced spectroscopic techniques are critical for structural confirmation?

Basic Research Question
Structural elucidation requires 1H/13C NMR to confirm proton environments (e.g., aromatic benzimidazole protons at δ 7.2–8.5 ppm) and sulfonamide linkages. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Question How can 2D NMR (COSY, NOESY, HSQC) resolve stereochemical ambiguities in the 2-hydroxypropyl chain? For instance, NOE correlations between the hydroxyl proton and adjacent benzimidazole protons confirm spatial proximity . X-ray crystallography provides definitive proof of molecular geometry, particularly for chiral centers .

How can researchers assess the compound’s biological activity while addressing contradictory data in structure-activity relationships (SAR)?

Basic Research Question
Standard assays include in vitro enzyme inhibition (e.g., carbonic anhydrase) and cell viability assays (e.g., MTT for anticancer activity). Compare results with structurally similar derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to identify key pharmacophores .

Advanced Research Question How to reconcile conflicting SAR data? For example, a study may report high anticancer activity for a benzimidazole-sulfonamide hybrid, while another shows weak activity. Meta-analysis of molecular docking (e.g., binding affinity to tubulin vs. kinase targets) and bioavailability factors (e.g., logP, solubility) can explain discrepancies. Adjust substituents (e.g., adding methyl groups to enhance lipophilicity) to refine activity .

What strategies mitigate solubility challenges in pharmacological testing?

Basic Research Question
The compound’s sulfonamide group confers hydrophilicity, but the benzimidazole moiety may reduce aqueous solubility. Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin complexation to enhance dissolution .

Advanced Research Question How do polymorphic forms affect solubility? Conduct differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify stable crystalline forms. Amorphous dispersions prepared via spray-drying can improve bioavailability .

How can computational modeling guide the design of analogs with enhanced target selectivity?

Advanced Research Question
Molecular dynamics simulations predict binding modes to off-target proteins (e.g., cytochrome P450 enzymes). For example, modifying the 4-methylbenzene group to reduce steric clashes with CYP3A4 lowers metabolic degradation . Free-energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity, enabling rational analog design .

What methodologies validate the compound’s stability under physiological conditions?

Basic Research Question
Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile groups. LC-MS monitors degradation products (e.g., sulfonic acid formation under acidic conditions) .

Advanced Research Question How does photoisomerization affect stability? Use UV-Vis spectroscopy and HPLC to track isomerization under light exposure. Introduce steric hindrance (e.g., ortho-methyl groups) to stabilize the sulfonamide bond .

How can researchers optimize green chemistry approaches for large-scale synthesis?

Advanced Research Question
Replace toxic solvents (DMF) with ionic liquids or biobased solvents (e.g., limonene). Catalytic methods (e.g., enzyme-mediated coupling) reduce waste. Life-cycle assessment (LCA) quantifies environmental impact, guiding solvent/catalyst selection .

What are the best practices for reconciling contradictory cytotoxicity data across cell lines?

Advanced Research Question
Use multi-omics profiling (transcriptomics, proteomics) to identify cell-line-specific resistance mechanisms. For instance, overexpression of efflux pumps (e.g., P-gp) in certain lines may reduce intracellular concentration. Combine with P-gp inhibitors (e.g., verapamil) to validate .

How does the compound interact with serum proteins, and how can this impact pharmacokinetics?

Advanced Research Question
Surface plasmon resonance (SPR) measures binding affinity to human serum albumin (HSA). Modify the 4-methoxyphenyl group to reduce HSA binding, thereby increasing free plasma concentration .

What in vivo models are appropriate for evaluating therapeutic potential?

Advanced Research Question
Orthotopic xenografts (e.g., breast cancer models) better replicate tumor microenvironments than subcutaneous models. Pharmacokinetic/pharmacodynamic (PK/PD) modeling correlates plasma levels with efficacy, guiding dose optimization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。